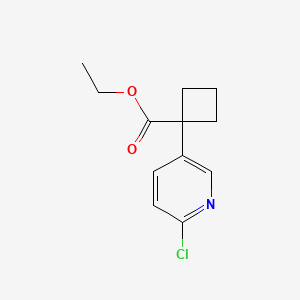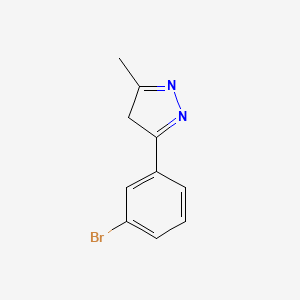![molecular formula C10H9ClN4O B11871218 N'-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide CAS No. 88660-73-5](/img/structure/B11871218.png)
N'-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry, agriculture, and materials science .
準備方法
The synthesis of N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide typically involves nucleophilic substitution reactions. One common method starts with commercially available 2,6-dichloroquinoxaline. The reaction of 2,6-dichloroquinoxaline with 2-hydroxybenzonitrile using potassium carbonate as a base and N,N-dimethylformamide as a solvent yields 2-((6-chloroquinoxalin-2-yl)oxy)benzonitrile. This intermediate is then reacted with 4-tert-butylphenol under Ullmann reaction conditions to produce the desired compound .
化学反応の分析
N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group (e.g., chlorine) with a nucleophile.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution Reactions: These reactions can introduce different functional groups into the quinoxaline ring, leading to the formation of various derivatives.
科学的研究の応用
N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide has several scientific research applications:
Agriculture: Quinoxaline compounds are used as agricultural agents due to their ability to inhibit the growth of harmful microorganisms.
Materials Science: Quinoxaline derivatives are employed in the development of fluorescent materials, dyes, electroluminescent materials, organic semiconductors, and organic light-emitting devices.
作用機序
The mechanism of action of N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit various enzymes and receptors, leading to their diverse biological activities. For example, they can inhibit bacterial enzymes, leading to antibacterial effects, or interact with cancer cell receptors, resulting in anticancer activity .
類似化合物との比較
N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide can be compared with other quinoxaline derivatives such as:
6-Chloro-2-(2-cyanophenoxy)quinoxaline: Known for its antibacterial activity.
4-Amino-N’-(3-chloroquinoxalin-2-yl)benzohydrazide: Exhibits anticancer properties.
N’-(3-Chloroquinoxalin-2-yl)isonicotinohydrazide: Shows potential as an antimicrobial agent.
These compounds share similar core structures but differ in their functional groups, leading to variations in their biological activities and applications.
特性
CAS番号 |
88660-73-5 |
|---|---|
分子式 |
C10H9ClN4O |
分子量 |
236.66 g/mol |
IUPAC名 |
N'-(3-chloroquinoxalin-2-yl)oxyethanimidamide |
InChI |
InChI=1S/C10H9ClN4O/c1-6(12)15-16-10-9(11)13-7-4-2-3-5-8(7)14-10/h2-5H,1H3,(H2,12,15) |
InChIキー |
QKANIDHVJUFZRY-UHFFFAOYSA-N |
正規SMILES |
CC(=NOC1=NC2=CC=CC=C2N=C1Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-[(propan-2-yl)oxy]quinolin-6-amine](/img/structure/B11871142.png)
![3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B11871143.png)


![6-(Bromomethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11871152.png)
![4-Chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871159.png)

![1-(3-Methoxyphenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11871164.png)





![(3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B11871194.png)
